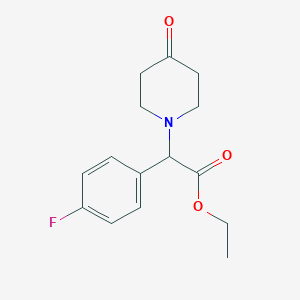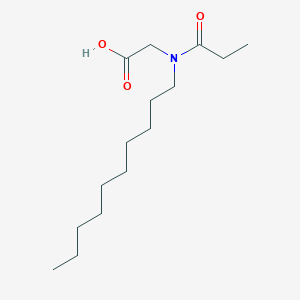
N-Decyl-N-propanoylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decyl-N-propanoylglycine is a compound that belongs to the class of N-acylglycines. It is characterized by the presence of a decyl group attached to the nitrogen atom and a propanoyl group attached to the glycine moiety. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N-propanoylglycine typically involves the condensation of decylamine with propanoylglycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Condensation Reaction: Decylamine is reacted with propanoylglycine in the presence of a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-Decyl-N-propanoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The decyl or propanoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decyl oxides, while reduction can produce decylamines.
Aplicaciones Científicas De Investigación
N-Decyl-N-propanoylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the solubilization and purification of membrane proteins.
Industry: this compound is used in the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of N-Decyl-N-propanoylglycine involves its surfactant properties. The compound reduces the surface tension between different phases, facilitating the solubilization and stabilization of various molecules. It interacts with membrane proteins and lipids, aiding in their extraction and purification.
Comparación Con Compuestos Similares
Similar Compounds
N-Dodecyl-N-propanoylglycine: Similar structure but with a dodecyl group instead of a decyl group.
N-Octyl-N-propanoylglycine: Contains an octyl group instead of a decyl group.
N-Decyl-N-acetylglycine: Similar structure but with an acetyl group instead of a propanoyl group.
Uniqueness
N-Decyl-N-propanoylglycine is unique due to its specific combination of decyl and propanoyl groups, which confer distinct surfactant properties. This makes it particularly effective in applications requiring the solubilization and stabilization of hydrophobic molecules.
Propiedades
Número CAS |
920982-60-1 |
|---|---|
Fórmula molecular |
C15H29NO3 |
Peso molecular |
271.40 g/mol |
Nombre IUPAC |
2-[decyl(propanoyl)amino]acetic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-5-6-7-8-9-10-11-12-16(13-15(18)19)14(17)4-2/h3-13H2,1-2H3,(H,18,19) |
Clave InChI |
MYQDNLNLFIJYLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN(CC(=O)O)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


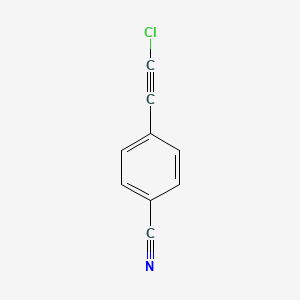
![2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol](/img/structure/B12617460.png)

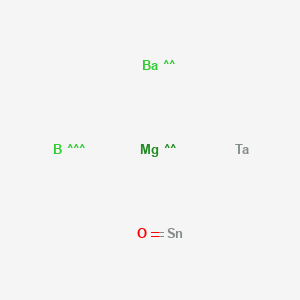
methanone](/img/structure/B12617475.png)
![2,3-Dimethyl-1-[3-(morpholin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B12617484.png)
![2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate](/img/structure/B12617493.png)
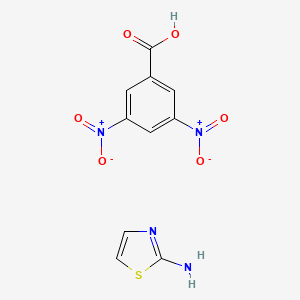


![L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12617525.png)
![2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B12617537.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B12617540.png)
